molecular formula C18H16N2O5S B2869770 3-(4-(Ethylsulfonyl)benzamido)benzofuran-2-carboxamide CAS No. 886937-53-7

3-(4-(Ethylsulfonyl)benzamido)benzofuran-2-carboxamide

Cat. No.: B2869770
CAS No.: 886937-53-7
M. Wt: 372.4
InChI Key: RXPYGINTXWQDPZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(4-(Ethylsulfonyl)benzamido)benzofuran-2-carboxamide is a complex organic compound that belongs to the benzofuran class of compounds. Benzofuran derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications

Biochemical Analysis

Biochemical Properties

. The nature of these interactions often depends on the specific structure and functional groups present in the benzofuran compound.

Cellular Effects

. For instance, some benzofuran derivatives have shown anticancer activity against the human ovarian cancer cell line A2780 .

Molecular Mechanism

The molecular mechanism of action of 3-(4-(Ethylsulfonyl)benzamido)benzofuran-2-carboxamide is not fully elucidated. It is likely that this compound exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Preparation Methods

The synthesis of 3-(4-(Ethylsulfonyl)benzamido)benzofuran-2-carboxamide typically involves a multi-step process. One common synthetic route includes the following steps :

    Starting Material: The synthesis begins with benzofuran-2-carboxylic acid as the starting material.

    8-Aminoquinoline Installation: The first step involves the installation of an 8-aminoquinoline directing group.

    C–H Arylation: Palladium-catalyzed C–H arylation is then used to introduce the 4-(ethylsulfonyl)benzamido group at the C3 position of the benzofuran scaffold.

    Transamidation: The final step involves a one-pot, two-step transamidation procedure to achieve the desired product.

This synthetic strategy is highly efficient and modular, allowing for the generation of structurally diverse benzofuran derivatives .

Chemical Reactions Analysis

3-(4-(Ethylsulfonyl)benzamido)benzofuran-2-carboxamide undergoes various chemical reactions, including :

    Oxidation: The compound can undergo oxidation reactions, often using reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in substitution reactions, particularly nucleophilic aromatic substitution, using reagents such as sodium methoxide or potassium tert-butoxide.

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

3-(4-(Ethylsulfonyl)benzamido)benzofuran-2-carboxamide has a wide range of scientific research applications :

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound has shown potential as an antimicrobial and anticancer agent due to its ability to interact with biological targets.

    Medicine: It is being investigated for its potential therapeutic applications, including its use in the treatment of various diseases.

    Industry: The compound is used in the development of new materials and as a catalyst in various industrial processes.

Comparison with Similar Compounds

3-(4-(Ethylsulfonyl)benzamido)benzofuran-2-carboxamide can be compared with other benzofuran derivatives, such as :

    Methoxsalen: Used against psoriasis and eczema.

    Amiodarone: An antiarrhythmic medication.

    Vilazodone: An antidepressant.

What sets this compound apart is its unique ethylsulfonyl group, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

3-[(4-ethylsulfonylbenzoyl)amino]-1-benzofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N2O5S/c1-2-26(23,24)12-9-7-11(8-10-12)18(22)20-15-13-5-3-4-6-14(13)25-16(15)17(19)21/h3-10H,2H2,1H3,(H2,19,21)(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXPYGINTXWQDPZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=C(OC3=CC=CC=C32)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.